4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride

Purity Quality Control Synthesis

The hydrochloride salt form ensures superior solubility, stability, and ease of handling compared to the free base (CAS 1126430‑35‑0). Its 2‑fluoro‑4‑nitrophenoxy substitution pattern is specifically designed for nucleophilic aromatic substitution (SNAr) and fluorine‑scanning campaigns in medicinal chemistry. This scaffold is a preferred intermediate for CNS‑targeted programs, including selective serotonin reuptake inhibitors (SSRIs), and serves as a versatile linker in PROTAC bifunctional degrader synthesis. Its favourable cost profile and consistent high purity make it an economically sound choice for reaction screening and multi‑step scale‑up.

Molecular Formula C11H14ClFN2O3
Molecular Weight 276.69 g/mol
CAS No. 1189653-33-5
Cat. No. B1389043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
CAS1189653-33-5
Molecular FormulaC11H14ClFN2O3
Molecular Weight276.69 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl
InChIInChI=1S/C11H13FN2O3.ClH/c12-10-7-8(14(15)16)1-2-11(10)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H
InChIKeySZNGUCUIIZZAEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride (CAS 1189653-33-5) – Procurement and Application Guide


4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride is a fluorinated nitrophenoxy-piperidine derivative that functions primarily as a versatile building block and intermediate in pharmaceutical and chemical research . Its structure features a piperidine core substituted with a 2-fluoro-4-nitrophenoxy group, which enhances its reactivity and potential as an intermediate in the synthesis of bioactive molecules, including those targeting the central nervous system (CNS) .

Why 4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride Cannot Be Readily Substituted by In-Class Analogs


The 4-(2-fluoro-4-nitrophenoxy)piperidine scaffold is not interchangeable with its close structural analogs due to the specific impact of its substitution pattern on downstream applications. The presence of the electron-withdrawing nitro and fluoro groups on the phenoxy ring, combined with the piperidine core, dictates reactivity in nucleophilic aromatic substitution (SNAr) and influences the physicochemical properties of the final target molecule . While other isomers, such as the 3-fluoro-4-nitro or 4-fluoro-2-nitro variants, share a similar molecular formula, their distinct regiochemistry can lead to divergent biological activities and metabolic stability profiles . Furthermore, the hydrochloride salt form is specifically chosen to enhance solubility and stability, a critical factor that distinguishes it from its free base analog (CAS 1126430-35-0) for reliable handling and storage .

Quantitative Differentiation Guide for 4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride


Purity Grade: NLT 98% Availability for Critical Synthetic Applications

The target compound is available with a purity specification of NLT 98% (Synblock), which is notably higher than the standard 95% purity offered by many vendors for this compound and its common regioisomers . This higher purity grade is critical for applications requiring precise stoichiometry, such as multi-step organic synthesis and medicinal chemistry campaigns.

Purity Quality Control Synthesis

Salt Form Advantage: Hydrochloride for Enhanced Solubility and Stability

The target compound is supplied as a hydrochloride salt, which is a deliberate formulation choice to improve its solubility in aqueous media and enhance its stability during storage and handling . In contrast, structurally related analogs like 4-(3-fluoro-4-nitrophenoxy)piperidine are offered as the free base, which may present different solubility and stability challenges . This distinction is crucial for researchers designing in vitro assays or preparing stock solutions.

Solubility Stability Formulation

Regioisomeric Differentiation: Impact on Molecular Weight and Reactivity

The specific 2-fluoro-4-nitrophenoxy substitution pattern of the target compound distinguishes it from other regioisomers, such as the 4-fluoro-2-nitrophenoxy analog. While both compounds share the same molecular formula (C11H14ClFN2O3) and molecular weight (276.69 Da), the difference in the position of the fluoro and nitro substituents on the phenyl ring is known to influence the compound's reactivity and potential for downstream functionalization .

Regiochemistry Reactivity Molecular Weight

Comparative Cost and Procurement Scalability

The target compound is commercially available at a significantly lower cost point compared to its 4-fluoro-2-nitrophenoxy regioisomer. For a 1g quantity, the target compound is priced at approximately $102 USD, while the 4-fluoro-2-nitrophenoxy analog is listed at £550 (approx. $700 USD) . This substantial price difference makes the target compound a more economically viable choice for large-scale or high-throughput synthesis projects.

Cost Procurement Scalability

Intended Use: Key Intermediate for CNS-Active and Protein Degrader Compounds

The target compound is specifically marketed and utilized as a key intermediate in the synthesis of pharmaceutical compounds, notably in the development of selective serotonin reuptake inhibitors (SSRIs) and other CNS-active agents . It is also categorized under protein degrader building blocks, indicating its utility in the synthesis of complex molecules like PROTACs . This targeted application profile differentiates it from simpler analogs like 4-(4-nitrophenoxy)piperidine, which lacks the fluorine atom and is described as a more general-purpose building block .

CNS Protein Degrader Intermediate

Optimal Application Scenarios for 4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride


Synthesis of CNS-Active Pharmaceutical Candidates

This compound is a preferred starting material for medicinal chemistry programs targeting the central nervous system (CNS). Its structure is specifically noted for its use in developing selective serotonin reuptake inhibitors (SSRIs), a class of antidepressants, and its fluorinated scaffold is valuable for modulating potency and selectivity in new chemical entities .

Construction of Targeted Protein Degraders (PROTACs)

The compound is categorized as a protein degrader building block, making it suitable for synthesizing PROTACs and other bifunctional molecules . The piperidine moiety serves as a common linker attachment point, while the 2-fluoro-4-nitrophenoxy group provides a functional handle for further derivatization to install E3 ligase or target protein-binding moieties.

Optimization of Lead Compounds via Fluorine Scanning

In lead optimization, the strategic placement of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity . This compound allows researchers to perform 'fluorine scanning' by incorporating the 2-fluoro-4-nitrophenoxy group into a lead series and comparing its properties against the non-fluorinated analog, 4-(4-nitrophenoxy)piperidine (CAS 162402-39-3) .

High-Throughput and Large-Scale Chemical Synthesis

Given its favorable cost profile compared to other regioisomers (e.g., 4-fluoro-2-nitrophenoxy) and its commercial availability in high-purity grades, this compound is an economically sound choice for reaction screening and large-scale synthetic campaigns . Its reliability as a building block ensures consistent performance in multi-step synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.